REACTION_CXSMILES
|
[H-].[Na+].C[CH2:4][CH:5](C(OCC)=O)[C:6](OC)=[O:7].Br[C:16]1[CH:21]=[CH:20][C:19]([Br:22])=[CH:18][C:17]=1[N+:23]([O-])=O>CS(C)=O>[Br:22][C:19]1[CH:18]=[C:17]2[C:16]([CH:5]([CH3:4])[C:6](=[O:7])[NH:23]2)=[CH:21][CH:20]=1 |f:0.1|
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Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CCC(C(=O)OC)C(=O)OCC
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Name
|
|
Quantity
|
15.3 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
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Name
|
|
Quantity
|
17 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
24 mL
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Type
|
solvent
|
Smiles
|
CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated to 100° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 100° C. for 5 hours
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Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (75 mL)
|
Type
|
ADDITION
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Details
|
tin (11.5 g) was added at room temperature
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (45 mL) was added at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |